Bis(2,4-dichlorobenzyl)dimethylammonium chloride
Description
Properties
CAS No. |
97975-94-5 |
|---|---|
Molecular Formula |
C16H16Cl5N |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
bis[(2,4-dichlorophenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H16Cl4N.ClH/c1-21(2,9-11-3-5-13(17)7-15(11)19)10-12-4-6-14(18)8-16(12)20;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NQPUHJCCECUSEO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CC1=C(C=C(C=C1)Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for other chemical compounds. Biology: It is employed as an antimicrobial agent in biological studies to test the efficacy of disinfectants and preservatives. Medicine: Bis(2,4-dichlorobenzyl)dimethylammonium chloride is used in antiseptic solutions and wound care products due to its antimicrobial properties. Industry: It is utilized in the production of disinfectants, preservatives, and other industrial applications requiring antimicrobial properties.
Mechanism of Action
The antimicrobial action of Bis(2,4-dichlorobenzyl)dimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes, leading to cell lysis and death. It interacts with the lipid components of the cell membrane, causing structural damage and leakage of cellular contents.
Molecular Targets and Pathways Involved:
Cell Membrane Disruption: The compound targets the cell membrane, causing physical damage and compromising cell integrity.
Protein Denaturation: It may also denature proteins, leading to the loss of enzymatic activity and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds vary in structure and function based on substituents. Below is a detailed comparison of bis(2,4-dichlorobenzyl)dimethylammonium chloride with analogous QACs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Antimicrobial Activity: The 2,4-dichlorobenzyl groups in the target compound increase lipophilicity, enhancing membrane penetration and biocidal efficiency compared to non-halogenated analogs like dibenzyl dimethylammonium chloride . In contrast, hydroxyethyl substituents (e.g., bis(2-hydroxyethyl)dimethylammonium chloride) reduce toxicity but limit antimicrobial potency due to higher hydrophilicity .
Thermal and Chemical Stability: Halogenated QACs exhibit higher stability. For instance, bis(2,4,6-trimethylbenzyl)dimethylammonium chloride has a melting point >200°C, whereas non-halogenated variants like dibenzyl dimethylammonium chloride are typically liquids at room temperature .
Positional Isomerism :
- The 2,4-dichloro substitution pattern is critical. Evidence from collagenase inhibitors shows that 2,4-dichlorobenzyl-substituted compounds form stronger hydrogen bonds (1.96–2.20 Å) compared to 2,6-dichloro analogs, suggesting superior target binding .
Industrial Relevance :
- This compound’s structure aligns with disinfectants used in meat processing (e.g., QAC blends with benzalkonium chloride), where halogenation improves efficacy against resilient pathogens .
Preparation Methods
Side-Chain Chlorination Mechanism
The CN109678698B patent details a two-stage process beginning with radical chlorination of 2,4-dichlorotoluene using azobisisobutyronitrile (AIBN) as initiator. At 95–105°C, chlorine gas introduction (200–1,000 mL/min) achieves complete side-chain conversion to 2,4-dichlorotrichlorobenzyl through a free-radical chain mechanism. Critical parameters include:
| Parameter | Optimal Range | Impact on Conversion |
|---|---|---|
| AIBN concentration | 0.2–1% of substrate | Initiates radical propagation |
| Chlorination temp. | 95–105°C | Balances reaction rate vs. selectivity |
| Cl₂ flow rate | 400 mL/min | Minimizes Cl₂ gas entrapment |
Exceeding 105°C promotes undesirable ring chlorination, while insufficient AIBN (<0.2%) leads to incomplete conversion. Post-chlorination nitrogen purging removes residual HCl and Cl₂, ensuring product stability during subsequent hydrolysis.
Hydrolysis to Acyl Chloride
Controlled hydrolysis of 2,4-dichlorotrichlorobenzyl with water at 110–120°C in the presence of FeCl₃ (0.02–0.1% w/w) achieves 98.4% conversion to 2,4-dichlorobenzoyl chloride. The catalyst facilitates chloride displacement through Lewis acid activation of the trichloromethyl group. A 2–4 hour water addition rate (1 drop/5 sec) prevents localized overheating and dimer formation.
Carboxylic Acid-Mediated Acyl Transfer
Lewis Acid-Catalyzed Reaction
The CN101037385A approach employs 2,4-dichlorobenzoyl chloride synthesis via acyl transfer from lower carboxylic acids. Using AlCl₃ or FeCl₃ (0.0005–0.005 mol ratio) at 60–140°C, the method demonstrates broad substrate compatibility:
| Carboxylic Acid | Temp. (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Acetic acid | 60 | 120 | 90.3 |
| Propionic acid | 120 | 210 | 98.6 |
| Butyric acid | 140 | 90 | 98.5 |
Data compiled from patent embodiments
The mechanism involves Friedel-Crafts acylation, where the Lewis acid activates the carboxylic acid to form a reactive acylium ion intermediate. Continuous distillation of lower acyl chlorides (e.g., acetyl chloride) drives equilibrium toward product formation.
Phosphoric Acid Catalysis
Substituting Lewis acids with H₃PO₄ (0.01 mol) enables a chloride-free process. At 60°C with acetic acid, this method achieves 90.3% yield while eliminating metal catalyst recovery steps. FTIR analysis of the crude product shows absence of Fe or Al contaminants, making this variant preferable for pharmaceutical applications.
Comparative Process Economics
Capital Expenditure Analysis
A side-by-side evaluation of the two methods reveals distinct cost structures:
| Factor | Chlorination-Hydrolysis | Acyl Transfer |
|---|---|---|
| Catalyst cost | $12/kg (FeCl₃) | $0.80/kg (H₃PO₄) |
| Energy consumption | 850 kWh/ton | 1,200 kWh/ton |
| Byproduct revenue | 30% HCl ($50/ton) | None |
Assumes 10,000 ton/year production scale
The chlorination route’s HCl byproduct (30% aqueous) provides $150,000 annual credit at current market prices, offsetting higher catalyst costs.
Industrial Scale-Up Challenges
Exothermic Reaction Management
During chlorination, the ΔH of −210 kJ/mol necessitates jacketed reactor cooling with tempered water (30–40°C). Pilot trials showed uncontrolled temperature spikes >130°C decrease selectivity by 12% due to ring chlorination.
Distillation Optimization
Fractional vacuum distillation (15 mmHg) separates 2,4-dichlorobenzoyl chloride (bp 122–124°C) from precursors. GC-MS analysis identifies optimal cut points when mid-boiling impurities (e.g., dichlorotoluene isomers) fall below 0.05%.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Bis(2,4-dichlorobenzyl)dimethylammonium chloride in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used. Key steps include:
- Sample preparation : Acidic extraction (e.g., 0.1 M HCl) to enhance solubility, followed by filtration to remove particulates .
- Column selection : Reverse-phase C18 columns with mobile phases combining acetonitrile and phosphate buffer (pH 3.0) for optimal separation .
- Validation : Calibration curves (0.1–100 µg/mL) with R² > 0.99, and recovery tests (spiked samples) to confirm accuracy (85–110%) .
- Note : Interference from structurally similar quaternary ammonium compounds (e.g., benzalkonium chloride derivatives) requires baseline resolution adjustments .
Q. How can the purity of synthesized this compound be rigorously confirmed?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Verify absence of unreacted benzyl chloride (δ 4.5–5.0 ppm for -CH2Cl) and residual dimethylamine (δ 2.2–2.5 ppm) .
- Ion chromatography : Quantify chloride counterion content to confirm stoichiometry .
- Elemental analysis : Match experimental C, H, N values to theoretical (±0.3% tolerance) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from variable test conditions. A systematic approach includes:
- Standardized protocols : Use CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) assays, controlling pH (7.2–7.4) and ionic strength .
- Biofilm vs. planktonic cells : Compare efficacy using crystal violet assays (biofilms) versus broth microdilution (planktonic cells), as biofilm matrices reduce compound penetration .
- Mechanistic studies : Employ fluorescence microscopy with propidium iodide to assess membrane disruption kinetics .
Q. How can computational modeling guide the optimization of this compound for targeted applications?
- Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations are critical:
- DFT : Calculate charge distribution to predict interaction sites with microbial membranes (e.g., lipid A in Gram-negative bacteria) .
- MD simulations : Model compound embedding in lipid bilayers to assess membrane fluidity disruption (e.g., lateral diffusion coefficients < 1×10⁻⁷ cm²/s indicates strong interaction) .
- QSAR : Correlate substituent effects (e.g., Cl position on benzyl groups) with bioactivity using Hammett constants .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer : Key considerations for process chemistry:
- Quaternization reaction : Optimize benzyl chloride-to-dimethylamine molar ratio (1.2:1) in ethanol/water (3:1 v/v) at 60°C for 8 hours to minimize byproducts (e.g., dialkylated amines) .
- Purification : Recrystallization from acetone/ethyl acetate (4:1) to remove unreacted precursors; monitor via TLC (Rf = 0.3, silica gel, chloroform/methanol 9:1) .
- Scale-up hazards : Control exothermic reactions using jacketed reactors with gradual reagent addition (<5°C/min temperature rise) .
Theoretical and Mechanistic Questions
Q. How does the electronic structure of this compound influence its reactivity in aqueous environments?
- Methodological Answer :
- pKa determination : Use potentiometric titration (expected pKa ~9.5 for the ammonium group) to assess protonation states affecting solubility .
- Hydrolysis studies : Monitor degradation via LC-MS under alkaline conditions (pH >10), identifying products like 2,4-dichlorobenzyl alcohol .
- Stability assays : Accelerated aging (40°C/75% RH for 6 months) with periodic sampling to model shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
